2-Bromo-5-iodoaniline
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Overview
Description
2-Bromo-5-iodoaniline: is an organic compound with the molecular formula C6H5BrIN It is a derivative of aniline, where the hydrogen atoms at positions 2 and 5 on the benzene ring are substituted with bromine and iodine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Halogenation: One common method to synthesize 2-Bromo-5-iodoaniline involves the direct halogenation of aniline. The process typically starts with the bromination of aniline to form 2-Bromoaniline, followed by iodination to introduce the iodine atom at the 5-position.
Palladium-Catalyzed Coupling: Another method involves the use of palladium-catalyzed coupling reactions.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Bromo-5-iodoaniline can undergo nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: This compound can also participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or the halogen substituents.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are often used under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted anilines can be formed.
Oxidation Products: Products may include nitro compounds or quinones.
Reduction Products: Amines or partially reduced intermediates are common.
Scientific Research Applications
Chemistry: 2-Bromo-5-iodoaniline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. It can be modified to develop new drugs with improved efficacy and reduced side effects.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique halogenated structure makes it valuable for creating materials with specific properties.
Mechanism of Action
The mechanism by which 2-Bromo-5-iodoaniline exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the compound’s electronic structure is altered, leading to changes in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
2-Bromoaniline: Lacks the iodine substituent, making it less reactive in certain coupling reactions.
5-Iodoaniline: Lacks the bromine substituent, affecting its reactivity and applications.
2-Bromo-5-chloroaniline: Substituted with chlorine instead of iodine, leading to different chemical properties.
Uniqueness: 2-Bromo-5-iodoaniline’s unique combination of bromine and iodine substituents provides distinct reactivity patterns, making it a versatile intermediate in organic synthesis. Its dual halogenation allows for selective functionalization, which is advantageous in the development of complex molecules.
Properties
IUPAC Name |
2-bromo-5-iodoaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrIN/c7-5-2-1-4(8)3-6(5)9/h1-3H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVKBOZTHZJQLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrIN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111721-74-5 |
Source
|
Record name | 2-bromo-5-iodoaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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